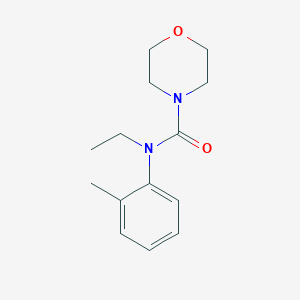
N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide, also known as etomidate, is a medication primarily used for anesthesia induction. It was first synthesized in 1964 and has been widely used in clinical practice since then. Etomidate is a short-acting intravenous anesthetic that is commonly used for procedures such as endoscopy, cardioversion, and intubation.
Wirkmechanismus
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission in the central nervous system. It enhances the activity of GABA by increasing the opening time of the chloride ion channel, resulting in hyperpolarization of the cell membrane and inhibition of neuronal activity. This leads to a state of anesthesia characterized by unconsciousness, amnesia, and analgesia.
Biochemical and Physiological Effects:
Etomidate has minimal effects on cardiovascular and respiratory function, making it a popular choice for induction of anesthesia in patients with cardiovascular and respiratory compromise. It has also been shown to have minimal effects on renal and hepatic function. However, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide has been associated with adrenal suppression, which can lead to a decrease in cortisol production and potentially increase the risk of infection and mortality in critically ill patients.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for use in laboratory experiments. It has a short onset and offset time, making it ideal for studies that require rapid induction and recovery from anesthesia. It also has minimal effects on cardiovascular and respiratory function, which allows for the study of other physiological processes without interference. However, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide has limitations in that it can cause adrenal suppression, which can confound the results of experiments involving the hypothalamic-pituitary-adrenal axis.
Zukünftige Richtungen
Future research on N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide could focus on developing new formulations that minimize the risk of adrenal suppression. Additionally, studies could be conducted to investigate the effects of this compound on other physiological processes, such as immune function and inflammation. Finally, research could be conducted to investigate the potential use of this compound as a treatment for conditions such as epilepsy and anxiety disorders.
Synthesemethoden
Etomidate is synthesized by reacting 2-ethyl-1,3-dimethyl-5-nitrobenzene with morpholine in the presence of sodium ethoxide. The resulting nitro compound is then reduced with iron powder to produce the amine. This amine is then reacted with ethyl chloroformate to form the final product, N-ethyl-N-(2-methylphenyl)-4-morpholinecarboxamide.
Wissenschaftliche Forschungsanwendungen
Etomidate has been extensively studied in scientific research for its use as an anesthetic agent. It has been shown to be effective for induction of anesthesia with minimal cardiovascular and respiratory effects. Etomidate has also been studied for its use in critically ill patients, where it has been shown to be effective and safe for use in patients with sepsis and acute respiratory distress syndrome.
Eigenschaften
IUPAC Name |
N-ethyl-N-(2-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-16(13-7-5-4-6-12(13)2)14(17)15-8-10-18-11-9-15/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCMDCNENPNXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203136 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

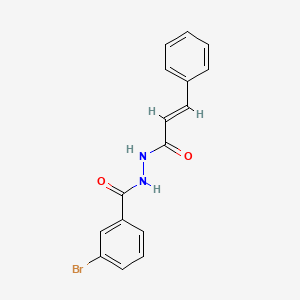


![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
![2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
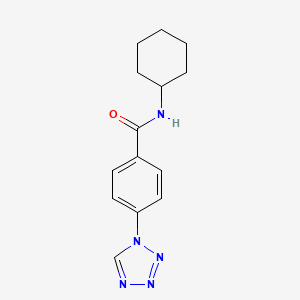
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)
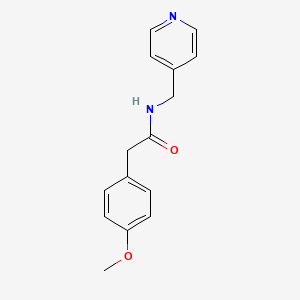

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
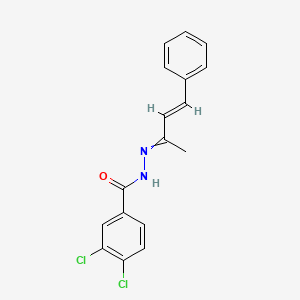
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)